molecular formula C11H4F16O2 B12707365 5-Fluoro-5,7,7-tris(trifluoromethyl)-6-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)-1,4-dioxepane CAS No. 94333-56-9

5-Fluoro-5,7,7-tris(trifluoromethyl)-6-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)-1,4-dioxepane

Cat. No.: B12707365
CAS No.: 94333-56-9
M. Wt: 472.12 g/mol
InChI Key: GSGMLVXKSLFVQP-UHFFFAOYSA-N
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Description

5-Fluoro-5,7,7-tris(trifluoromethyl)-6-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)-1,4-dioxepane is a synthetic organic compound characterized by its multiple fluorine atoms and a dioxepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-5,7,7-tris(trifluoromethyl)-6-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)-1,4-dioxepane typically involves multiple steps, including the introduction of fluorine atoms and the formation of the dioxepane ring. Common reagents used in the synthesis may include fluorinating agents, catalysts, and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include continuous flow reactions, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-5,7,7-tris(trifluoromethyl)-6-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)-1,4-dioxepane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new products.

    Reduction: Reduction reactions can alter the fluorine content or the dioxepane ring.

    Substitution: Fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology and Medicine

In biology and medicine, fluorinated compounds are often explored for their potential as pharmaceuticals. The presence of multiple fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development.

Industry

Industrially, this compound may be used in the production of specialty chemicals, coatings, and polymers. Its unique properties can impart desirable characteristics such as chemical resistance and thermal stability to the final products.

Mechanism of Action

The mechanism by which 5-Fluoro-5,7,7-tris(trifluoromethyl)-6-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)-1,4-dioxepane exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated dioxepanes and trifluoromethyl-substituted molecules. Examples include:

  • 5,7,7-Tris(trifluoromethyl)-1,4-dioxepane
  • 6-(2,2,2-Trifluoroethylidene)-1,4-dioxepane

Uniqueness

What sets 5-Fluoro-5,7,7-tris(trifluoromethyl)-6-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)-1,4-dioxepane apart is the specific arrangement and number of fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a unique compound with potential advantages in various applications.

Properties

CAS No.

94333-56-9

Molecular Formula

C11H4F16O2

Molecular Weight

472.12 g/mol

IUPAC Name

5-fluoro-6-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)-5,7,7-tris(trifluoromethyl)-1,4-dioxepane

InChI

InChI=1S/C11H4F16O2/c12-6(11(25,26)27)3(4(7(13,14)15)8(16,17)18)5(9(19,20)21,10(22,23)24)28-1-2-29-6/h1-2H2

InChI Key

GSGMLVXKSLFVQP-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(=C(C(F)(F)F)C(F)(F)F)C(O1)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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